molecular formula C18H15ClN2O4S B2548783 Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 946309-78-0

Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2548783
CAS No.: 946309-78-0
M. Wt: 390.84
InChI Key: VVUAVOVQBROYMA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 4-chlorophenoxyacetamido substituent at position 2 and an ethoxycarbonyl group at position 6 of the benzothiazole core. This compound is synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and condensation. Key intermediates include ethyl 2-(4-chlorophenoxy)acetate, which is prepared via KI-catalyzed reactions between 4-chlorophenol and ethyl 2-chloroacetate under reflux . Subsequent hydrazide formation and cyclization under alkaline conditions yield the benzothiazole scaffold. Microwave-assisted synthesis has been shown to enhance reaction efficiency, achieving higher yields (e.g., 35–45%) and shorter reaction times (15 minutes at 90 °C) compared to conventional methods .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-2-24-17(23)11-3-8-14-15(9-11)26-18(20-14)21-16(22)10-25-13-6-4-12(19)5-7-13/h3-9H,2,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUAVOVQBROYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenoxy Group: The 4-chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

    Acetamido Group Addition: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or the chlorophenoxy group.

    Reduction: Reduced derivatives, potentially affecting the acetamido or ester groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The acetamido group can form hydrogen bonds with biological macromolecules, further stabilizing the interaction .

Comparison with Similar Compounds

Benzothiazole Derivatives

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6): This analogue lacks the 4-chlorophenoxyacetamido group but retains the ethoxycarbonyl moiety at position 4. Its structural simplicity results in lower molecular weight and polarity compared to the target compound. Similarity score: 0.87 .
  • Similarity score: 0.86 .

Heterocyclic Analogues

  • Compound 12 Series (Benzo[d]oxazole derivatives): These compounds, such as 12c–12h, replace the benzothiazole core with a benzo[d]oxazole ring. However, these derivatives exhibit significant cytotoxicity against HepG2 cells (IC₅₀ values in the low micromolar range) and modulate apoptosis-related proteins (BAX, Bcl-2, Caspase-3) .
  • N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutan-1-carboxamide: This bicyclopentane-containing analogue shares the 4-chlorophenoxyacetamido group but incorporates a rigid bicyclic scaffold.

Key Intermediate Comparison

  • Hydrazinylacetamide Intermediates: The target compound utilizes 2-(4-chlorophenoxy)acetohydrazide, cyclized under alkaline conditions . In contrast, pyrazole derivatives (e.g., compound 4) are synthesized via condensation with diethyl ethoxymethylenemalonate, emphasizing the role of electron-deficient intermediates in heterocycle formation .

Cytotoxicity and Apoptosis Modulation

  • Compound 12 Series : Exhibit IC₅₀ values of 2–10 µM against HepG2 cells, with upregulation of pro-apoptotic BAX and Caspase-3 .
  • Bicyclopentane Derivative : Demonstrates ATF4 inhibition, a mechanism linked to endoplasmic reticulum stress in cancer cells .

Structural Determinants of Bioactivity

  • 4-Chlorophenoxy Group: Enhances lipophilicity and membrane permeability, as seen in the bicyclopentane derivative’s cellular uptake .
  • Benzothiazole vs.

Biological Activity

Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features a benzo[d]thiazole core, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The incorporation of the 4-chlorophenoxy group enhances its pharmacological profile.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor , which is significant in the context of neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, thereby improving synaptic transmission and cognitive function.

3.1 Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, thiazole derivatives have been reported to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell walls or inhibit essential enzymes.

3.2 Anticancer Activity

The benzo[d]thiazole moiety is also associated with anticancer effects. Research indicates that derivatives containing this structure can induce apoptosis in cancer cells by activating specific signaling pathways. This compound may exhibit similar effects, although detailed studies are required to confirm its efficacy.

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Acetylcholinesterase Inhibition : A series of thiazole derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase. One compound demonstrated an IC50 value of 2.7 µM, indicating potent activity against this enzyme . It is hypothesized that this compound may share similar inhibitory properties due to structural similarities.
  • Antimicrobial Studies : Research involving thiazole derivatives has shown promising results against various bacterial strains, suggesting that modifications in the side chains can enhance antibacterial activity . This indicates a potential pathway for optimizing the biological activity of this compound.

5. Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50/Minimum Inhibitory Concentration (µM)Reference
Compound AAcetylcholinesterase Inhibitor2.7
Compound BAntibacterial<10
This compoundPotential (needs study)TBDTBD

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